Cas no 89943-57-7 ((3,6-Dimethoxypyridazin-4-yl)methanol)

(3,6-Dimethoxypyridazin-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- (3,6-Dimethoxypyridazin-4-yl)methanol
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- MDL: MFCD30169702
- インチ: 1S/C7H10N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3,10H,4H2,1-2H3
- InChIKey: YFYHBVWQCMOBGN-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=C(N=N1)OC)CO
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- トポロジー分子極性表面積: 64.5
- XLogP3: -0.4
(3,6-Dimethoxypyridazin-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB567435-250mg |
(3,6-Dimethoxypyridazin-4-yl)methanol; . |
89943-57-7 | 250mg |
€477.00 | 2025-03-19 | ||
Aaron | AR021Q3R-500mg |
(3,6-Dimethoxypyridazin-4-yl)methanol |
89943-57-7 | 95% | 500mg |
$760.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266821-500mg |
(3,6-Dimethoxypyridazin-4-yl)methanol |
89943-57-7 | 98% | 500mg |
¥6358.00 | 2024-04-26 | |
abcr | AB567435-1g |
(3,6-Dimethoxypyridazin-4-yl)methanol; . |
89943-57-7 | 1g |
€901.70 | 2025-03-19 | ||
abcr | AB567435-500 mg |
(3,6-Dimethoxypyridazin-4-yl)methanol; . |
89943-57-7 | 500MG |
€787.80 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266821-1g |
(3,6-Dimethoxypyridazin-4-yl)methanol |
89943-57-7 | 98% | 1g |
¥9881.00 | 2024-04-26 | |
abcr | AB567435-250 mg |
(3,6-Dimethoxypyridazin-4-yl)methanol; . |
89943-57-7 | 250MG |
€461.80 | 2023-07-11 | ||
Aaron | AR021Q3R-250mg |
(3,6-Dimethoxypyridazin-4-yl)methanol |
89943-57-7 | 95% | 250mg |
$669.00 | 2025-02-12 | |
abcr | AB567435-500mg |
(3,6-Dimethoxypyridazin-4-yl)methanol; . |
89943-57-7 | 500mg |
€658.60 | 2025-03-19 |
(3,6-Dimethoxypyridazin-4-yl)methanol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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5. Book reviews
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6. Caper tea
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(3,6-Dimethoxypyridazin-4-yl)methanolに関する追加情報
Introduction to (3,6-Dimethoxypyridazin-4-yl)methanol (CAS No: 89943-57-7)
The compound (3,6-Dimethoxypyridazin-4-yl)methanol, identified by the CAS number 89943-57-7, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The presence of methoxy groups at the 3 and 6 positions of the pyridazine ring introduces additional functionality, making this molecule a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery and material science. For instance, researchers have explored the role of (3,6-Dimethoxypyridazin-4-yl)methanol in designing novel anti-inflammatory agents. The methoxy groups at the 3 and 6 positions enhance the molecule's solubility and bioavailability, making it an ideal candidate for pharmacological applications. Furthermore, the methanol group at position 4 facilitates easy functionalization, enabling the synthesis of derivatives with enhanced therapeutic efficacy.
In terms of synthesis, (3,6-Dimethoxypyridazin-4-yl)methanol can be prepared via a variety of routes, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of pyridazine with methoxy groups under specific conditions to introduce the methanol substituent. This method has been optimized in recent studies to improve yield and purity, ensuring that the compound is readily available for further research.
The structural features of (3,6-Dimethoxypyridazin-4-yl)methanol also make it a promising candidate for use in advanced materials. For example, its ability to form stable coordination complexes with metal ions has been exploited in the development of new catalysts for organic transformations. Recent findings suggest that this compound can act as a ligand in transition metal-catalyzed reactions, significantly enhancing reaction rates and selectivity.
From an environmental perspective, (3,6-Dimethoxypyridazin-4-yl)methanol exhibits favorable biodegradation properties under aerobic conditions. This makes it a more sustainable choice compared to other synthetic compounds that persist in the environment. Researchers have also investigated its toxicity profile, concluding that it poses minimal risk to aquatic life when used responsibly.
In conclusion, (3,6-Dimethoxypyridazin-4-yl)methanol (CAS No: 89943-57-7) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for scientists seeking to develop innovative solutions across various disciplines. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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